molecular formula C17H23N3O B6718594 N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide

N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide

Cat. No.: B6718594
M. Wt: 285.4 g/mol
InChI Key: BVZXLRYFHSEMNA-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes an ethylphenyl group, a pyrazolyl group, and an acetamide moiety. Its unique chemical configuration makes it an interesting subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-5-13-6-8-15(9-7-13)17(2,3)19-16(21)10-14-11-18-20(4)12-14/h6-9,11-12H,5,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZXLRYFHSEMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C)NC(=O)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethylphenyl Intermediate: The synthesis begins with the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-ethylbenzene.

    Introduction of the Pyrazolyl Group: The next step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions to form 1-methylpyrazole.

    Coupling Reaction: The final step is the coupling of the ethylphenyl intermediate with the pyrazolyl intermediate. This is typically done through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide
  • N-[2-(4-isopropylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide
  • N-[2-(4-tert-butylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide

Uniqueness

N-[2-(4-ethylphenyl)propan-2-yl]-2-(1-methylpyrazol-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylphenyl group provides hydrophobic interactions, while the pyrazolyl and acetamide moieties contribute to its reactivity and potential biological activity.

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